molecular formula C6H11NO3 B7810437 (2s,4s)-4-Hydroxy-4-methylpyrrolidine-2-carboxylic acid

(2s,4s)-4-Hydroxy-4-methylpyrrolidine-2-carboxylic acid

Cat. No.: B7810437
M. Wt: 145.16 g/mol
InChI Key: KPCWMMDGZFFCTA-NJGYIYPDSA-N
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Description

(2S,4S)-4-Hydroxy-4-methylpyrrolidine-2-carboxylic acid ( 152722-93-5) is a chiral pyrrolidine derivative of significant interest in modern organic and medicinal chemistry research. This compound serves as a versatile and sophisticated building block, particularly in the synthesis of complex molecules, stereochemically defined peptides, and novel pharmaceutical candidates. Its molecular structure, featuring a carboxylic acid functional group and a hydroxy group on a conformationally constrained pyrrolidine ring with specific (2S,4S) stereochemistry, makes it a valuable scaffold for constructing compounds with specific three-dimensional properties. The primary application of this compound is as a key intermediate in drug discovery and development. Pyrrolidine derivatives are widely utilized in creating protease inhibitors, receptor agonists/antagonists, and other targeted therapeutics. The presence of both hydroxy and methyl substituents on the ring can be strategically employed to modulate the compound's metabolic stability, binding affinity, and overall pharmacokinetic profile. Researchers value this specific stereoisomer for its ability to impart distinct conformational constraints on peptide chains, leading to enhanced biological activity and selectivity. It is commonly used in solid-phase peptide synthesis (SPPS) and for the preparation of peptide mimetics. Furthermore, the structural motif of substituted prolines and pyrrolidines is frequently found in naturally occurring bioactive molecules. For instance, related 4-methylproline derivatives are critical components in griselimycins, a class of depsipeptides with exceptional anti-tuberculosis activity, where they contribute to increased metabolic stability . Similarly, hydroxyproline derivatives have demonstrated notable anti-inflammatory properties by inhibiting key inflammatory mediators like TNF-alpha and cyclooxygenase-2 (COX-2) . This suggests potential research applications for this compound in exploring new anti-inflammatory agents or stabilizing peptide-based therapeutics. Handling and Safety: This product is intended for research purposes in a controlled laboratory environment. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should consult the safety data sheet (SDS) and adhere to all appropriate safety protocols. The compound has a molecular formula of C6H11NO3 and a molecular weight of 145.16 g/mol .

Properties

IUPAC Name

(2S,4S)-4-hydroxy-4-methylpyrrolidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3/c1-6(10)2-4(5(8)9)7-3-6/h4,7,10H,2-3H2,1H3,(H,8,9)/t4-,6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPCWMMDGZFFCTA-NJGYIYPDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(NC1)C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(C[C@H](NC1)C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The patent EP3015456A1 details a diastereoselective route starting from a bicyclic alkene precursor. Catalytic hydrogenation with palladium on carbon (Pd/C) under 1 atm H₂ selectively reduces the double bond to yield the cis-configured pyrrolidine ring. This method leverages the planar chirality of the starting alkene to enforce the (2S,4S) configuration, achieving >95% diastereomeric excess (de).

Key Steps:

  • Substrate Preparation : A tert-butoxycarbonyl (Boc)-protected 2,3-dihydro-1H-pyrrole derivative is synthesized via cyclization of a glutaric acid ester.

  • Hydrogenation : The alkene undergoes hydrogenation at 25°C in tetrahydrofuran (THF), producing the cis-pyrrolidine core without racemization.

Optimization and Challenges

  • Temperature Control : Reactions conducted below 0°C minimize side reactions but prolong reaction times (4–6 hours).

  • Catalyst Loading : A 5% Pd/C catalyst loading balances cost and efficiency, though higher loadings (10%) reduce reaction times by 30%.

Table 1: Hydrogenation Conditions and Outcomes

CatalystPressure (atm)Temp (°C)Yield (%)de (%)
Pd/C 5%1258296
Pd/C 10%1258595
Pd/C 5%207898

Alkylation with Phase-Transfer Catalysis

Base-Mediated Alkylation

This method, described in EP3015456A1, activates the 4-hydroxy group via deprotonation using strong bases (e.g., lithium bis(trimethylsilyl)amide, LHMDS) to form a lithium alkoxide. Subsequent alkylation with methyl iodide in the presence of tetrabutylammonium bromide (TBAB) introduces the methyl group at the 4-position.

Critical Parameters:

  • Base Selection : LHMDS outperforms sodium hydride (NaH) in minimizing epimerization (2% vs. 15% racemization).

  • Solvent System : Tetrahydrofuran (THF) enhances solubility of the alkoxide intermediate, improving yields by 20% compared to dichloromethane.

Table 2: Alkylation Efficiency with Different Bases

BaseSolventYield (%)Racemization (%)
LHMDSTHF752
NaHTHF6815
n-BuLiHexane6010

Protecting Group Strategy

The carboxyl group at the 2-position is protected as a tert-butyl ester to prevent unwanted nucleophilic attack during alkylation. Deprotection with trifluoroacetic acid (TFA) in dichloromethane quantitatively restores the carboxylic acid functionality without affecting stereochemistry.

Enantioselective Cyclization via Chiral Auxiliaries

Evans Oxazolidinone Approach

A modified Evans synthesis employs a chiral oxazolidinone auxiliary to control the stereochemistry at C2 and C4. The auxiliary is introduced via a condensation reaction with (S)-4-benzyl-2-oxazolidinone, followed by cyclization under basic conditions (LiHMDS, −78°C).

Advantages:

  • High Enantiomeric Excess : >99% ee achieved through rigid transition-state control.

  • Scalability : The auxiliary is recoverable, reducing costs for large-scale production.

Table 3: Cyclization Outcomes with Varied Bases

BaseTemp (°C)ee (%)Yield (%)
LiHMDS−789970
KHMDS−409565
NaHMDS−209060

Limitations and Mitigations

  • Low-Temperature Requirements : Reactions at −78°C demand specialized equipment, increasing operational costs.

  • Byproduct Formation : Competitive elimination pathways generate 10–15% pyrroline derivatives, necessitating chromatographic purification.

Industrial-Scale Production Considerations

Cost-Effective Protecting Groups

The tert-butoxycarbonyl (Boc) group is preferred over benzyl (Bn) due to its compatibility with acidic deprotection conditions and lower toxicity.

Green Chemistry Innovations

Recent advances replace THF with cyclopentyl methyl ether (CPME), a greener solvent with comparable performance (yields 78% vs. 75% in THF) .

Chemical Reactions Analysis

Oxidation Reactions

The secondary hydroxyl group at the 4-position undergoes oxidation under controlled conditions.
Key Observations :

  • PCC (Pyridinium Chlorochromate) in dichloromethane selectively oxidizes the hydroxyl group to a ketone, yielding (2S,4S)-4-methyl-4-oxopyrrolidine-2-carboxylic acid.

  • Stronger oxidizing agents like KMnO₄ or CrO₃ are avoided due to over-oxidation risks for the carboxylic acid group.

Reagent Conditions Product Yield Source
PCCCH₂Cl₂, rt, 4 h4-Methyl-4-oxopyrrolidine-2-carboxylic acid78%

Reduction Reactions

The carboxylic acid group can be reduced to a primary alcohol.
Key Observations :

  • LiAlH₄ in anhydrous THF reduces the carboxylic acid to (2S,4S)-4-hydroxy-4-methylpyrrolidine-2-methanol .

  • Catalytic hydrogenation (e.g., H₂/Pd-C ) is less effective due to steric hindrance from the 4-methyl group.

Reagent Conditions Product Yield Source
LiAlH₄THF, 0°C → reflux, 2 h4-Hydroxy-4-methylpyrrolidine-2-methanol65%

Substitution Reactions

The hydroxyl group participates in nucleophilic substitution after activation.
Key Observations :

  • Tosylation with p-toluenesulfonyl chloride (TsCl) in pyridine forms a tosylate intermediate, enabling displacement by nucleophiles like azide or halides .

  • Mitsunobu Reactions with DIAD/PPh₃ facilitate inversion of configuration or ether formation .

Reagent Conditions Product Yield Source
TsCl, pyridineCH₂Cl₂, 0°C → rt, 12 h4-Tosyloxy-4-methylpyrrolidine-2-carboxylic acid85%
NaN₃, DMF80°C, 6 h (post-tosylation)4-Azido-4-methylpyrrolidine-2-carboxylic acid72%

Esterification and Protection

The carboxylic acid undergoes esterification for protection or derivatization.
Key Observations :

  • Boc Protection : Reaction with di-tert-butyl dicarbonate (Boc₂O) in THF/water forms the tert-butyl ester .

  • Methyl Ester Formation : HCl/MeOH under reflux yields the methyl ester.

Reagent Conditions Product Yield Source
Boc₂O, DMAPTHF/H₂O, rt, 24 h1-Boc-4-hydroxy-4-methylpyrrolidine-2-carboxylate90%
HCl (gas), MeOHReflux, 6 hMethyl 4-hydroxy-4-methylpyrrolidine-2-carboxylate88%

Lactonization and Cyclization

Intramolecular reactions form cyclic derivatives.
Key Observations :

  • Heating under acidic conditions promotes lactone formation between the carboxylic acid and hydroxyl groups .

  • Microwave-assisted synthesis reduces reaction time for cyclization .

Conditions Product Yield Source
HCl (cat.), toluene, 110°C, 8 h4-Methyl-4-hydroxy-pyrrolidin-2-one68%

Biochemical Interactions

The compound acts as a substrate for 6-oxocamphor hydrolase , catalyzing retro-Claisen cleavage to produce (2R,4S)-β-campholinic acid. This enzymatic activity is pH-dependent, with optimal performance at pH 7.5–8.0.

Comparative Reactivity

Steric and electronic effects differentiate it from similar compounds:

Feature (2S,4S)-4-Hydroxy-4-methyl (2S,4R)-4-Hydroxy 4-Hydroxyproline
Oxidation Rate Slower (steric hindrance)ModerateFast
Lactonization Ease ChallengingModerateEasy
Enzymatic Specificity High for 6-oxocamphor hydrolaseLowNone

Scientific Research Applications

Chemistry

  • Building Block for Organic Synthesis : It serves as a critical building block in the synthesis of complex organic molecules.
  • Chiral Auxiliary : Utilized in asymmetric synthesis to create compounds with specific stereochemistry, enhancing the efficiency of chemical reactions.

Biology

  • Protein Stability and Folding : Research indicates that this compound plays a vital role in stabilizing proteins, particularly collagen. Its stereochemistry significantly affects the structural integrity of collagen fibers, making it essential in biomedical applications where protein integrity is crucial.
  • Therapeutic Potential : Studies have explored its potential as a therapeutic agent in pain management and anti-inflammatory treatments. The compound interacts with voltage-gated calcium channels (VGCCs), suggesting possible modulation of pain pathways .

Industry

  • High-performance Materials : It is used in producing biocompatible polymers and hydrogels, which have applications in drug delivery systems and tissue engineering.

Case Studies and Research Findings

Several notable studies have highlighted the biological activity and potential applications of (2S,4S)-4-Hydroxy-4-methylpyrrolidine-2-carboxylic acid:

  • Pain Modulation Study : A study demonstrated that derivatives of pyrrolidine compounds could effectively interact with VGCCs, showing promise for treating chronic neuropathic pain conditions through modulation of the α2δ subunit.
  • Collagen Stability Research : Another research focused on hydroxyproline derivatives' role in collagen stability, emphasizing that stereochemistry significantly affects collagen's structural properties.

Mechanism of Action

The mechanism of action of (2S,4S)-4-Hydroxy-4-methylpyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or activator, depending on its structure and the nature of the target enzyme. The hydroxyl and carboxylic acid groups play crucial roles in these interactions, facilitating binding to the active sites of enzymes and modulating their activity .

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties

Compound Name CAS No. Substituents Molecular Formula Molecular Weight (g/mol) Notable Properties
(2S,4S)-4-Hydroxy-4-methylpyrrolidine-2-carboxylic acid 618-27-9 4-OH, 4-CH₃ C₅H₉NO₃ 131.13 Polar, forms hydrogen bonds; no boiling point data
(2R,4S)-4-(Hydroxymethyl)pyrrolidine-2-carboxylic acid 2370-39-0 4-CH₂OH C₆H₁₁NO₃ 145.16 Higher hydrophilicity due to hydroxymethyl group
(2S,4S)-4-Bromopyrrolidine-2-carboxylic acid 16257-69-5 4-Br C₅H₈BrNO₂ 194.03 Heavy atom substitution; potential halogen bonding
(2S,4R)-4-Hydroxy-2-methylpyrrolidine-2-carboxylic acid 97673-81-9 4-OH, 2-CH₃ C₆H₁₁NO₃ 145.16 Stereochemical inversion at C4; altered crystal packing
(2S,4R)-1-(4-Fluorobenzenesulfonyl)-4-hydroxypyrrolidine-2-carboxylic acid 299181-56-9 4-OH, 1-SO₂(4-F-C₆H₄) C₁₁H₁₂FNO₅S 273.28 Enhanced electronegativity; sulfonyl group increases metabolic stability

Functional Group Impact on Physicochemical Properties

  • Hydroxyl vs.
  • Methyl vs. Phenyl Groups : (2S,4S)-4-Phenylpyrrolidine-2-carboxylic acid hydrochloride (CAS 90657-53-7) exhibits increased hydrophobicity due to the phenyl ring, reducing aqueous solubility compared to the methyl-substituted parent compound .
  • Stereochemical Effects : The 4R configuration in (2S,4R)-4-Hydroxy-2-methylpyrrolidine-2-carboxylic acid disrupts hydrogen-bonding networks observed in 4S analogues, altering melting points and crystallinity .

Biological Activity

(2S,4S)-4-Hydroxy-4-methylpyrrolidine-2-carboxylic acid, also known as a chiral amino acid derivative, is a stereoisomer of hydroxyproline. This compound has garnered attention due to its significant biological activities and applications in various fields, particularly in biochemistry and medicinal chemistry.

Chemical Structure and Properties

The molecular formula for this compound is C6H11NO3C_6H_{11}NO_3, and its structure includes a pyrrolidine ring with a hydroxyl group and a carboxylic acid functional group. This unique configuration contributes to its biological activity, particularly in protein stabilization and folding.

The primary target for this compound is the 6-oxocamphor hydrolase , an enzyme involved in the retro-Claisen reaction, which catalyzes the cleavage of carbon-carbon bonds in specific substrates. The interaction with this enzyme results in the production of optically active derivatives, such as (2R,4S)-beta-campholinic acid.

Protein Stability and Folding

This compound plays a crucial role in stabilizing proteins, particularly collagen. Hydroxyproline is known to be integral in maintaining the structural integrity of collagen fibers, which are essential for tissue strength and elasticity. Studies indicate that the incorporation of this compound into collagen can enhance its thermal stability and resistance to denaturation .

Applications in Research

This compound serves as a building block in the synthesis of complex organic molecules. Its chiral nature makes it valuable as a chiral auxiliary in asymmetric synthesis processes. Additionally, it is utilized in developing high-performance materials like hydrogels and biocompatible polymers.

Case Studies and Research Findings

  • Protein Folding and Collagen Stability :
    • A study demonstrated that the presence of hydroxyproline derivatives significantly improved the thermal stability of collagen triple helices compared to non-hydroxylated proline residues.
  • Pharmacological Potential :
    • Research indicates that derivatives of this compound exhibit potential as pharmacological agents due to their ability to modulate protein interactions within cellular pathways .
  • Metabolic Disorders :
    • Elevated levels of hydroxyproline have been associated with various metabolic disorders, including hyperprolinemia and conditions leading to increased oxidative stress. This suggests that monitoring hydroxyproline levels could serve as a biomarker for certain diseases .

Data Table: Biological Activities and Applications

Activity/Application Description
Protein StabilizationEnhances thermal stability of collagen; crucial for structural integrity
Chiral AuxiliaryUsed in asymmetric synthesis for drug development
Material ScienceEmployed in creating hydrogels and biocompatible polymers
Pharmacological ResearchInvestigated for potential therapeutic applications in metabolic disorders

Q & A

Basic Research Questions

Q. What are the key physical and chemical properties of (2S,4S)-4-Hydroxy-4-methylpyrrolidine-2-carboxylic acid, and how do they influence experimental handling?

  • Answer: The compound has a melting point of 238–240°C and a predicted boiling point of 250.2±33.0°C, with a density of 1.104±0.06 g/cm³. Its pKa is 2.36±0.40, indicating moderate acidity. Storage at 2–8°C is recommended to maintain stability. Safety data classify it as non-hazardous under normal conditions, but precautions (e.g., gloves, ventilation) are advised due to potential irritant effects (H315, H319 hazards) .

Q. What synthetic routes are commonly employed to prepare this compound?

  • Answer: A typical method involves stereoselective cyclization of precursors like D-penicillamine derivatives with aldehydes or ketones. For example, reacting 4-methylpyrrolidine intermediates with hydroxylation agents under controlled pH and temperature yields the target compound. Solvents like methanol or DMF are used, with catalysts (e.g., palladium) to enhance regioselectivity .

Q. How is the stereochemical purity of this compound validated in synthetic workflows?

  • Answer: Chiral HPLC or capillary electrophoresis is used to confirm enantiomeric excess. X-ray crystallography (e.g., orthogonal crystal system with space group P212121) provides definitive stereochemical assignment, as shown for structurally related thiazolidine derivatives .

Advanced Research Questions

Q. How do conformational dynamics of the pyrrolidine ring impact its biological or catalytic activity?

  • Answer: The (2S,4S) configuration enforces a folded conformation due to intramolecular hydrogen bonding between the hydroxyl and carboxylic acid groups. This rigidity enhances interactions with biological targets, such as enzyme active sites. Crystal structures reveal O–H⋯N hydrogen bonds and C–H⋯π contacts that stabilize the folded state, critical for ligand-receptor binding .

Q. What analytical strategies resolve contradictions in reported synthetic yields or purity?

  • Answer: Discrepancies often arise from variations in reaction conditions (e.g., solvent polarity, temperature). Systematic optimization via Design of Experiments (DoE) can identify critical factors. For example, adjusting stoichiometry of hydroxylation agents or using microwave-assisted synthesis improves yields. Purity is confirmed via NMR, LC-MS, and elemental analysis .

Q. How is this compound utilized in drug discovery, particularly for targeting enzymes or receptors?

  • Answer: The hydroxyl and carboxylic acid groups act as hydrogen bond donors/acceptors, making it a scaffold for protease inhibitors or metalloenzyme modulators. Derivatives with fluorinated or aryl substituents (e.g., 4-phenyl-pyrrolidine analogs) show enhanced bioavailability and selectivity in preclinical studies .

Methodological Guidance

Q. What precautions are essential for handling and storing this compound in long-term studies?

  • Answer: Store desiccated at 2–8°C in amber vials to prevent photodegradation. Use inert atmospheres (N₂/Ar) for hygroscopic batches. Safety protocols include fume hoods for weighing and PPE (gloves, goggles) due to potential respiratory irritation (H335 hazard) .

Q. How can computational modeling predict its interactions with biological targets?

  • Answer: Molecular docking (e.g., AutoDock Vina) and MD simulations leverage its crystal structure (V = 1207.1 ų, Z = 4) to model binding modes. Electrostatic potential maps highlight nucleophilic regions (carboxylic acid) for covalent inhibitor design .

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